molecular formula C16H17ClN2O5S2 B2932104 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide CAS No. 946338-42-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2932104
CAS No.: 946338-42-7
M. Wt: 416.89
InChI Key: XWUCJRJZOYXLLV-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group linked to a 4-methoxybenzenesulfonamide moiety. The compound’s structure combines a sulfonamide pharmacophore with a halogenated aromatic system and an isothiazolidin-1,1-dioxide heterocycle. The sulfonamide group is a common motif in bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S2/c1-24-13-4-6-14(7-5-13)26(22,23)18-12-3-8-15(17)16(11-12)19-9-2-10-25(19,20)21/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUCJRJZOYXLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

  • **Formation of the Isoth

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring with additional substitutions that enhance its biological properties. The structural formula can be represented as follows:

C16H18ClN2O4S\text{C}_{16}\text{H}_{18}\text{ClN}_2\text{O}_4\text{S}

The biological activity of this compound primarily stems from its ability to inhibit bacterial enzyme activity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), an essential substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis. By competitively inhibiting this enzyme, the compound disrupts folic acid production, leading to bacterial growth inhibition and cell death.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit broad-spectrum antimicrobial properties. The specific compound has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Source: BenchChem

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that modifications to the compound can enhance its antiproliferative activity against cancer cell lines.

Case Study: Antiproliferative Effects

A study explored the effects of structurally similar compounds on melanoma and prostate cancer cells. The results demonstrated that certain derivatives exhibited enhanced activity in the low nanomolar range compared to earlier compounds in the series, suggesting potential for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides indicates that specific substitutions on the phenyl ring can significantly affect biological activity. For instance, the presence of halogen or methoxy groups can enhance solubility and bioavailability, thereby improving efficacy.

Table 2: SAR Analysis of Related Compounds

Compound StructureActivity Level
This compoundHigh
4-Chloro-3-nitrobenzenesulfonamideModerate
4-MethoxybenzenesulfonamideLow

Source: PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related sulfonamides and heterocyclic derivatives reported in the literature. Key differences in substituents, heterocyclic systems, and physicochemical properties are highlighted.

Compound Core Structure Key Substituents Notable Properties/Activities Reference
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide Sulfonamide + isothiazolidin-1,1-dioxide 4-Cl, 3-(1,1-dioxidoisothiazolidin-2-yl), 4-OCH₃ Hypothesized enhanced metabolic stability due to the dioxidoisothiazolidine ring. N/A
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide 4-OCH₃ Baseline sulfonamide; crystal structure confirmed (Acta Cryst., 2011).
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole-thione + sulfonamide X = H, Cl, Br; 2,4-difluorophenyl IR-confirmed thione tautomer (νC=S: 1247–1255 cm⁻¹); potential antimicrobial/anticancer leads.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone-pyrazolopyrimidine + sulfonamide 5-fluoro, 3-(3-fluorophenyl), N-methyl Anticancer candidate (mass: 589.1 Da; MP: 175–178°C).
N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) Diarylurea 4-Cl, 3-CF₃ Anticancer activity in NSCLC cells; structurally distinct (urea vs. sulfonamide).

Key Differences and Implications

Heterocyclic Systems: The isothiazolidin-1,1-dioxide group in the target compound distinguishes it from triazole-thiones (e.g., ) and chromenone derivatives (e.g., ). The dioxido group increases polarity and may reduce off-target interactions compared to neutral heterocycles. Triazole-thiones (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol), confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹).

Substituent Effects :

  • The 4-methoxy group on the benzenesulfonamide moiety enhances electron-donating properties compared to halogenated analogues (e.g., 4-Cl or 4-Br in ). This may influence solubility and membrane permeability.
  • Chlorine at position 4 on the phenyl ring (shared with CTPPU ) is a common pharmacophore in enzyme inhibitors, likely contributing to hydrophobic binding interactions.

The isothiazolidin-1,1-dioxide group may confer resistance to metabolic oxidation, as seen in deuterated analogues (e.g., ).

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :

    • The target compound’s sulfonamide group is expected to show νS=O stretches near 1150–1350 cm⁻¹, similar to N-(4-methoxyphenyl)benzenesulfonamide .
    • The absence of νC=O (1663–1682 cm⁻¹) distinguishes it from hydrazinecarbothioamide precursors (e.g., ).
  • Solubility and LogP :

    • The 4-methoxy group likely increases aqueous solubility compared to halogenated derivatives (e.g., compounds with X = Cl/Br in ).
    • The isothiazolidin-1,1-dioxide ring may lower LogP relative to trifluoromethyl-substituted ureas (e.g., CTPPU ).

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